molecular formula C20H32O5 B146822 14-Deoxy-17-hydroxyandrographolide CAS No. 869384-82-7

14-Deoxy-17-hydroxyandrographolide

Cat. No. B146822
CAS RN: 869384-82-7
M. Wt: 352.5 g/mol
InChI Key: LMOGEODVJJLYGW-UQZPWQSVSA-N
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Description

14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculate .


Synthesis Analysis

Acetals of andrographolide, including 14-deoxy-12-hydroxyandrographolide, were synthesized using benzaldehyde and heteroaromatic aldehydes .


Molecular Structure Analysis

The molecular weight of 14-Deoxy-17-hydroxyandrographolide is 352.47 and its formula is C20H32O5 . The SMILES representation is CC@@(CC[C@H]3O)C@@([H])[C@]3(C)CO .


Chemical Reactions Analysis

While specific chemical reactions involving 14-Deoxy-17-hydroxyandrographolide are not detailed in the search results, it’s worth noting that this compound is a derivative of andrographolide, which has been the subject of various chemical studies .


Physical And Chemical Properties Analysis

14-Deoxy-17-hydroxyandrographolide is a powder with a molecular weight of 352.47 and a formula of C20H32O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Safety and Hazards

The safety data sheet for 14-Deoxy-17-hydroxyandrographolide indicates that it is classified under Hazard Code Xi . For more detailed safety information, please refer to the safety data sheet .

Future Directions

Research on 14-Deoxy-17-hydroxyandrographolide and related compounds has shown promising anti-inflammatory and antiviral activities . These compounds could potentially be lead compounds for the development of novel anti-inflammatory and antiviral drugs .

properties

IUPAC Name

4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOGEODVJJLYGW-UQZPWQSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Deoxy-17-hydroxyandrographolide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structure of 14-Deoxy-17-hydroxyandrographolide?

A1: 14-Deoxy-17-hydroxyandrographolide is a novel ent-labdane diterpenoid. While the provided abstract does not explicitly detail its molecular formula, weight, or spectroscopic data, it states that its structure was elucidated using spectroscopic data analysis []. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structures of novel natural products.

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